![molecular formula C20H17N5OS B2519272 2-((1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基)硫代)-N-(邻甲苯基)乙酰胺 CAS No. 483984-37-8](/img/structure/B2519272.png)
2-((1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基)硫代)-N-(邻甲苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide, also known as PPTA, is a compound with potential therapeutic applications in various fields of medicine. It is a member of the pyrazolopyrimidine family of compounds that have shown promising results in scientific research. In
科学研究应用
抗癌激酶抑制剂
吡唑并[3,4-d]嘧啶已成为开发治疗多种疾病(包括癌症)的激酶抑制剂的优选骨架。这些化合物由于与 ATP 的腺嘌呤环具有等排性相似性,因此模拟了激酶活性位点的铰链区域结合相互作用。研究人员已成功将几种吡唑并[3,4-d]嘧啶推向了临床试验。 值得注意的是,BTK 抑制剂伊布替尼已被批准用于治疗 B 细胞癌 .
抗真菌剂
该化合物的新的衍生物,例如5-(2-氯乙基)-1-苯基-6-(吡啶-4-基)-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮,已被合成并评估其抗真菌活性。 这些努力旨在发现具有独特骨架或作用机制的新型杀真菌剂 .
抗癌活性
化合物I2已证明对各种肿瘤细胞系(包括 MDA-MB-231、HeLa、MCF-7、HepG2、CNE2 和 HCT116)具有强大的抗癌活性。 其细胞毒性扩展到阿霉素耐药的人乳腺癌和肝癌细胞 .
PPARα 活化
研究人员已使用 1H-吡唑并-[3,4-b]吡啶作为骨架,探索了 PPARα 活化的结构基础。 这项工作中的见解有助于设计治疗血脂异常和相关疾病的分子 .
mTOR 通路抑制
虽然雷帕霉素类似物已知选择性地抑制 mTORC1,但化合物4代表了一种新型的 mTOR 抑制剂。 它靶向 mTOR 信号通路的突变,在癌症治疗中提供了潜在的治疗益处 .
cMET 酪氨酸激酶抑制
cMET 抑制剂20不仅靶向 cMET,还抑制 VEGFR2 和其他激酶(RET 和 AXL)。它主要用于治疗肾细胞癌和肝癌。 此外,卡马替尼,一种选择性 cMET 酪氨酸激酶抑制剂,已被批准用于治疗耐药性非小细胞肺癌 .
作用机制
Target of Action
The primary targets of this compound are various kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
This compound, which contains a pyrazolo[3,4-d]pyrimidine scaffold, acts as a kinase inhibitor . It mimics the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This binding inhibits the kinase’s activity, preventing the transfer of phosphate groups to its substrates . The activity and selectivity of this compound can be directed to multiple oncogenic targets through focused chemical modification .
Biochemical Pathways
The inhibition of kinase activity by this compound affects various biochemical pathways. For instance, it can suppress the activation of NF-κB and IL-6 , both of which are involved in inflammatory responses and are often overactive in cancer . By inhibiting these pathways, the compound can potentially slow down or stop the growth of cancer cells .
Pharmacokinetics
Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been progressed to clinical trials , suggesting that they may have favorable ADME properties.
Result of Action
The result of this compound’s action is the inhibition of cell cycle progression and the induction of apoptosis in cancer cells . For example, it has been shown to significantly induce caspase-3 activation , a key player in the execution-phase of cell apoptosis. It also displayed tumoricidal effects in a lung adenocarcinoma in vivo xenograft nude mice model .
未来方向
生化分析
Biochemical Properties
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to inhibit specific kinases, such as the vascular endothelial growth factor receptor 2 (VEGFR-2), which is involved in angiogenesis . The inhibition of VEGFR-2 by this compound leads to the suppression of new blood vessel formation, a critical process in tumor growth and metastasis. Additionally, it interacts with other kinases involved in cell proliferation and survival, making it a potent anticancer agent .
Cellular Effects
The effects of 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and inhibiting nuclear factor kappa B (NF-κB) and interleukin-6 (IL-6) signaling pathways . These actions result in the suppression of cell proliferation and the induction of programmed cell death. Furthermore, it affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced tumor growth and enhanced sensitivity to other anticancer therapies .
Molecular Mechanism
At the molecular level, 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide exerts its effects through several mechanisms. It binds to the ATP-binding site of kinases, thereby inhibiting their activity . This binding prevents the phosphorylation of downstream targets, disrupting critical signaling pathways involved in cell survival and proliferation. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions contribute to its potent anticancer activity.
Temporal Effects in Laboratory Settings
The temporal effects of 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide in laboratory settings have been extensively studied. Over time, this compound has shown stability and sustained activity in inhibiting kinase activity and inducing apoptosis in cancer cells . Long-term studies have demonstrated its ability to maintain its therapeutic effects without significant degradation, making it a promising candidate for further development . Prolonged exposure to this compound may lead to adaptive resistance in some cancer cell lines, necessitating combination therapies to enhance its efficacy .
Dosage Effects in Animal Models
In animal models, the effects of 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide vary with different dosages. At lower doses, it effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to achieve maximum therapeutic benefit while minimizing adverse effects.
Metabolic Pathways
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The metabolites are then excreted through the renal and biliary systems. This compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis . Understanding these metabolic pathways is crucial for predicting drug interactions and optimizing therapeutic regimens.
Transport and Distribution
The transport and distribution of 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes and accumulate in target tissues, such as tumors, where it exerts its therapeutic effects . Additionally, its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters .
Subcellular Localization
The subcellular localization of 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with kinases and other signaling proteins . It can also translocate to the nucleus, where it modulates gene expression and other nuclear processes . Post-translational modifications, such as phosphorylation and ubiquitination, may influence its localization and stability within cells .
属性
IUPAC Name |
N-(2-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-14-7-5-6-10-17(14)24-18(26)12-27-20-16-11-23-25(19(16)21-13-22-20)15-8-3-2-4-9-15/h2-11,13H,12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOZTDZNRFTFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2519189.png)
![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2519190.png)
![N-(4-chlorobenzyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2519191.png)
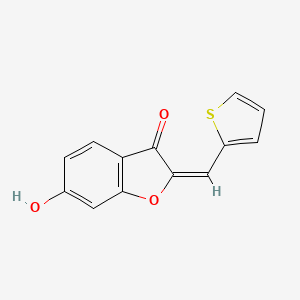
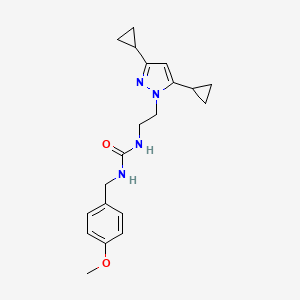
![1-[[4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B2519195.png)
![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2519196.png)
![6-acetyl-2-[(3-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519198.png)
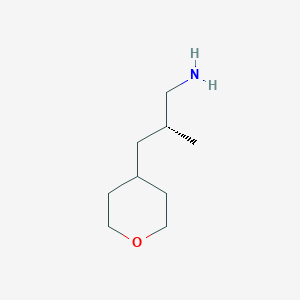
![N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2519203.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2519204.png)
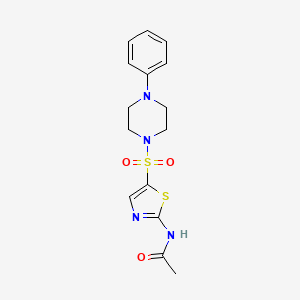
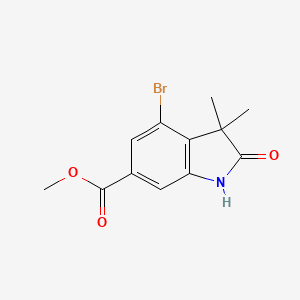
![N-[1-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide](/img/structure/B2519211.png)